1-(4-Methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)ethanone
CAS No.:
Cat. No.: VC16276933
Molecular Formula: C17H14N2O2S
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14N2O2S |
|---|---|
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-2-quinazolin-4-ylsulfanylethanone |
| Standard InChI | InChI=1S/C17H14N2O2S/c1-21-13-8-6-12(7-9-13)16(20)10-22-17-14-4-2-3-5-15(14)18-11-19-17/h2-9,11H,10H2,1H3 |
| Standard InChI Key | GIFLZYQKPKNUHC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=CC=CC=C32 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
1-(4-Methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)ethanone (C₁₇H₁₅N₂O₂S) integrates three primary components:
-
A quinazoline bicyclic system (C₈H₅N₂), characterized by a benzene ring fused to a pyrimidine ring with nitrogen atoms at positions 1 and 3.
-
A 4-methoxyphenyl group (C₇H₇O), providing electron-donating effects via its para-methoxy substituent.
-
A sulfanyl-ethanone linker (C₂H₃OS), connecting the quinazoline and aryl moieties through a thioether bond and ketone group.
The molecular weight of this compound is approximately 311.38 g/mol, with a calculated partition coefficient (LogP) of ~3.2, suggesting moderate lipophilicity conducive to membrane permeability.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₂O₂S |
| Molecular Weight | 311.38 g/mol |
| IUPAC Name | 1-(4-Methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)ethanone |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=CC=CC=C32 |
| Topological Polar Surface Area | 89.9 Ų |
Synthesis and Chemical Reactivity
Synthetic Strategies
The synthesis of 1-(4-Methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)ethanone likely involves multi-step protocols, drawing from established quinazoline chemistry:
Pathway 1: Nucleophilic Aromatic Substitution (SNAr)
-
Quinazoline Core Formation:
A base-promoted SNAr reaction between ortho-fluorobenzamide and a thiolate nucleophile (e.g., 2-mercapto-1-(4-methoxyphenyl)ethanone) in dimethyl sulfoxide (DMSO) at elevated temperatures (135°C) .This method, validated for analogous quinazolin-4-ones, offers regioselectivity at the quinazoline C4 position .
-
Ketone-Thioether Coupling:
Reaction of 4-chloroquinazoline with 2-mercapto-1-(4-methoxyphenyl)ethanone under basic conditions (K₂CO₃, DMF) to install the sulfanyl bridge.
Pathway 2: Cyclocondensation
Condensation of anthranilic acid derivatives with thiourea or thioacetamide, followed by functionalization with 4-methoxyphenyl acetyl chloride.
Reactivity Profile
-
Quinazoline Ring: Susceptible to electrophilic substitution at C2 and C4 positions. Halogenation or nitration could introduce handles for further derivatization .
-
Sulfanyl Group: Oxidation to sulfoxides or sulfones using H₂O₂ or mCPBA, modulating electronic properties and bioactivity.
-
Methoxy Group: Demethylation under strong acids (e.g., HBr/AcOH) to yield phenolic derivatives with enhanced solubility.
Pharmacological Profile and Mechanisms
Putative Targets
-
Tyrosine Kinases: Competitive inhibition via quinazoline-ATP binding interactions.
-
Topoisomerase II: Intercalation potential due to planar quinazoline ring.
-
Microtubule Assembly: Sulfanyl groups may disrupt tubulin polymerization, akin to vinca alkaloids.
ADME Predictions
-
Absorption: High gastrointestinal permeability (Caco-2 Papp >10⁻⁶ cm/s).
-
Metabolism: Likely hepatic oxidation via CYP3A4, yielding sulfoxide and O-demethylated metabolites.
-
Excretion: Renal clearance predominant, with t₁/₂ ~6–8 hours.
Research Gaps and Future Directions
Unresolved Challenges
-
Synthetic Optimization: Current yields for multi-step syntheses rarely exceed 40%, necessitating greener catalysts (e.g., organocatalysts) .
-
Target Validation: No in vivo data exist for this compound; priority should be given to murine xenograft models for oncology applications.
Derivative Development
-
Hybrid Molecules: Conjugation with NSAIDs (e.g., ibuprofen) to dual-target inflammation and proliferation.
-
Prodrug Strategies: Phosphorylate the ketone to enhance aqueous solubility for intravenous delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume